1-(methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride
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Overview
Description
1-(Methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclobutylamines It is characterized by the presence of a cyclobutane ring, a methoxymethyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Methoxymethyl Group: This step involves the reaction of the cyclobutane derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted cyclobutylamines.
Scientific Research Applications
1-(Methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The methoxymethyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methoxymethyl)-N-methylcyclopropan-1-amine hydrochloride
- 1-(Methoxymethyl)-N-methylcyclopentan-1-amine hydrochloride
- 1-(Methoxymethyl)-N-methylcyclohexan-1-amine hydrochloride
Uniqueness
1-(Methoxymethyl)-N-methylcyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of novel pharmaceuticals and materials with specific properties.
Properties
IUPAC Name |
1-(methoxymethyl)-N-methylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-7(6-9-2)4-3-5-7;/h8H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADUHFZQHHGDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC1)COC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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